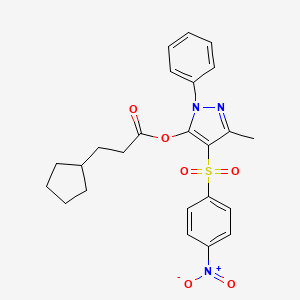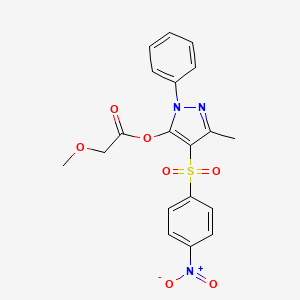![molecular formula C16H14ClN5O2S B6562658 3-(2-chlorophenyl)-5-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-1,2-oxazole-4-carboxamide CAS No. 946222-95-3](/img/structure/B6562658.png)
3-(2-chlorophenyl)-5-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have employed diverse strategies, including the use of α-halocarbonyl compounds and Schiff’s bases. For instance, Foroughifar et al. reported an efficient route for synthesizing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives by treating Schiff’s bases obtained from 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, followed by reaction with ethyl chloroacetate . Further studies have explored alternative synthetic pathways, which contribute to our understanding of its preparation.
Molecular Structure Analysis
The molecular structure of 3-(2-chlorophenyl)-5-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-1,2-oxazole-4-carboxamide is crucial for understanding its properties and interactions. The fusion of a five-membered triazole ring with a six-membered thiadiazine ring results in four isomeric structural variants. These isomers—1,2,4-triazolo[3,4-b][1,3,4]thiadiazines (I), 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines (II), 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines (III), and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines (IV)—offer diverse pharmacophoric features and potential interactions with target receptors .
Wissenschaftliche Forschungsanwendungen
Antitubercular Agents
Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold have been studied as inhibitors of Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This makes them promising for the discovery and development of new-generation antitubercular agents .
Antifungal Applications
Triazole compounds, which are part of the structure of the given compound, are commonly used in medicinal chemistry, including as antifungal agents . Commercially available triazole-containing drugs include fluconazole and voriconazole .
Anticancer Applications
1,2,4-Triazole is a significant scaffold in pharmaceutical chemistry and has shown anticancer activity . For example, the anticancer drug carboxyamidotriazole contains a 1,2,3-triazole core .
Antibacterial Applications
Triazole nucleus is present in a number of drug classes such as antibacterial agents . For instance, the cephalosporin antibiotic cefatrizine contains a triazole core .
Antiviral Applications
Triazole compounds have also shown antiviral activity . The antiviral potential of substituted 1,2,4-triazole analogues has been studied .
Antihypertensive Applications
1,2,4-Triazole compounds have shown antihypertensive activity . For example, the antihypertensive drug trapidil contains a triazole nucleus .
Antidepressant Applications
Triazole nucleus is present in a number of drug classes such as antidepressants . For instance, the antidepressant drugs trazodone and nefazodone contain a triazole core .
Antiepileptic Applications
Triazole compounds have also shown antiepileptic activity . For example, the antiepileptic drug rufinamide contains a 1,2,3-triazole core .
Wirkmechanismus
Target of Action
The primary target of this compound is Shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product , making it a highly promising therapeutic target .
Mode of Action
The compound interacts with Shikimate dehydrogenase, inhibiting its function
Biochemical Pathways
The inhibition of Shikimate dehydrogenase affects the chorismate biosynthesis pathway . Chorismate is a precursor to aromatic amino acids and other aromatic compounds, so inhibiting its production can have wide-ranging effects on cellular biochemistry .
Pharmacokinetics
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been studied for their diverse pharmacological activities . In silico pharmacokinetic and molecular modeling studies have been summarized for these compounds , suggesting that they may have favorable pharmacokinetic properties
Result of Action
The inhibition of Shikimate dehydrogenase and the subsequent disruption of the chorismate biosynthesis pathway can lead to a decrease in the production of aromatic compounds within the cell . This can have a variety of effects, depending on the specific roles of these compounds in cellular function .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-9-12(13(21-24-9)10-5-2-3-6-11(10)17)14(23)18-15-19-20-16-22(15)7-4-8-25-16/h2-3,5-6H,4,7-8H2,1H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKSWWYRTBVJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C4N3CCCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562585.png)
![1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562586.png)
![4-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562590.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B6562605.png)
![4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562612.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6562614.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562615.png)
![N'-(3,4-difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562617.png)


![N-(4-fluorophenyl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562645.png)

![3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B6562653.png)
![3-(2-chlorophenyl)-5-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-1,2-oxazole-4-carboxamide](/img/structure/B6562669.png)